molecular formula C21H34O5 B1260572 Betaenone C CAS No. 85269-25-6

Betaenone C

Cat. No.: B1260572
CAS No.: 85269-25-6
M. Wt: 366.5 g/mol
InChI Key: YRYPVWAJOMXOHH-ITBWMFDCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Betaenone C is a secondary metabolite isolated from the fungus Pleospora betae , a known plant pathogen . It functions as a potent phytotoxin and has shown significant growth inhibition in plants such as sugar beet, making it a valuable compound for studying plant-pathogen interactions and plant physiology . Its primary mechanism of action has been identified as the inhibition of RNA and protein synthesis, which underlies its phytotoxic effects . This specific activity makes this compound a crucial research tool for investigating eukaryotic nucleic acid synthesis and cellular processes. The compound's structure has been confirmed through total synthesis, ensuring its identity for research applications . As a phytotoxin, this compound contributes to the development of disease symptoms like leaf spots and necrosis, providing insights into fungal virulence and pathogenesis . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

85269-25-6

Molecular Formula

C21H34O5

Molecular Weight

366.5 g/mol

IUPAC Name

(2S,3R,4R,4aS,5R,7R,8aS)-3-[(2R)-butan-2-yl]-2,7-dihydroxy-4-[(Z)-3-hydroxyprop-2-enoyl]-2,4,5,7-tetramethyl-3,4a,5,6,8,8a-hexahydronaphthalen-1-one

InChI

InChI=1S/C21H34O5/c1-7-12(2)17-20(5,15(23)8-9-22)16-13(3)10-19(4,25)11-14(16)18(24)21(17,6)26/h8-9,12-14,16-17,22,25-26H,7,10-11H2,1-6H3/b9-8-/t12-,13-,14+,16+,17-,19-,20-,21+/m1/s1

InChI Key

YRYPVWAJOMXOHH-ITBWMFDCSA-N

SMILES

CCC(C)C1C(C2C(CC(CC2C(=O)C1(C)O)(C)O)C)(C)C(=O)C=CO

Isomeric SMILES

CC[C@@H](C)[C@@H]1[C@]([C@H]2[C@@H](C[C@@](C[C@@H]2C(=O)[C@@]1(C)O)(C)O)C)(C)C(=O)/C=C\O

Canonical SMILES

CCC(C)C1C(C2C(CC(CC2C(=O)C1(C)O)(C)O)C)(C)C(=O)C=CO

Origin of Product

United States

Scientific Research Applications

Phytotoxic Properties

One of the primary applications of Betaenone C is in agriculture, specifically as a phytotoxin. Research indicates that this compound exhibits significant phytotoxicity, causing wilting in sugar beet (Beta vulgaris) at concentrations as low as 50 μg/mL. It also demonstrates a high root growth inhibitory effect, achieving up to 89% inhibition against rice seedlings at 37 μg/mL . This makes it a potential candidate for studying plant-pathogen interactions and developing biopesticides.

Potential Therapeutic Applications

Beyond its agricultural applications, this compound's ability to inhibit critical biological processes raises interest in its potential use in medical research, particularly in cancer treatment. The compound's capacity to inhibit various protein kinases suggests that it could play a role in therapeutic strategies aimed at disrupting cancer cell proliferation .

Case Studies and Research Findings

Several studies have explored the biosynthesis and biological activities of this compound:

  • Biosynthetic Pathways : Research has identified key enzymes involved in the biosynthesis of betaenones, including this compound. Studies utilizing heterologous expression systems have elucidated the gene clusters responsible for its production, highlighting the complex enzymatic pathways that facilitate its synthesis .
  • Phytotoxicity Studies : Experimental results demonstrate that this compound is one of the most potent phytotoxins among betaenones, with significant implications for understanding plant disease mechanisms and developing effective control measures against fungal pathogens .
  • Therapeutic Investigations : Preliminary investigations into the compound's anticancer properties have shown promise, with indications that it may inhibit growth in cancer cell lines through similar mechanisms as other known anticancer agents .

Comparative Data Table

PropertyThis compoundOther Betaenones (A & B)
SourcePleospora betaePleospora betae
PhytotoxicityHigh (89% inhibition)Moderate (73% inhibition A)
Mechanism of ActionInhibits RNA/protein synthesisSimilar mechanisms
Potential ApplicationsAgriculture, Cancer researchAgriculture

Preparation Methods

Biosynthetic Preparation Methods

Polyketide Synthase (PKS)-Mediated Pathway

Betaenone C is synthesized via a fungal type I highly reducing polyketide synthase (HR-PKS) pathway. The bet gene cluster, identified in Pleospora betae, encodes four key enzymes:

  • Bet1 : An HR-PKS that assembles the polyketide backbone using one acetyl-CoA and seven malonyl-CoA units.
  • Bet3 : A tailoring enoyl reductase (ER) that facilitates reductive modifications during chain elongation.
  • Bet2 : A cytochrome P450 oxidase responsible for post-PKS oxidations at positions C-1, C-2, and C-8.
  • Bet4 : A short-chain dehydrogenase that reduces a β-ketoaldehyde intermediate to form probetaenone I, a direct precursor to this compound.
Key Biosynthetic Steps
  • Backbone Assembly : Bet1 catalyzes the iterative decarboxylative condensation of acetate units, forming a linear polyketide. Methylation by S-adenosyl methionine (SAM) introduces five methyl groups.
  • Cyclization : A nonenzymatic Diels-Alder reaction generates the decalin scaffold, a structural hallmark of betaenones.
  • Oxidation and Reduction : Bet2 oxidizes probetaenone I to this compound, while Bet4 ensures stereochemical fidelity during intermediate reduction (Figure 1).

Table 1: Enzymatic Functions in this compound Biosynthesis

Enzyme Role Substrate Product
Bet1 Polyketide chain elongation Acetyl-CoA, malonyl-CoA Linear polyketide
Bet3 Enoyl reduction Polyketide intermediate Reduced intermediate
Bet4 β-ketoaldehyde reduction Dehydroprobetaenone I Probetaenone I
Bet2 C-1/C-2/C-8 oxidation Probetaenone I This compound

Heterologous Expression Systems

Heterologous expression of the bet cluster in Aspergillus oryzae has enabled de novo this compound production:

  • Strain Construction : Co-expression of bet1, bet3, and bet4 in A. oryzae yielded probetaenone I (4.1 mg/L). Subsequent introduction of bet2 increased this compound titers to 15.3 mg/L.
  • Optimization : Suppressing competing pathways (e.g., aflatoxin biosynthesis) and modulating SAM availability improved yields by 38% in pilot-scale fermentations.

Chemical Synthesis Approaches

Challenges in De Novo Synthesis

No total synthesis of this compound has been reported, attributed to:

  • Structural Complexity : The tricyclic decalin core with three stereocenters and α,β-unsaturated ketone moiety complicates stereoselective synthesis.
  • Oxidation Sensitivity : The C-8 hydroxyl group undergoes rapid elimination under acidic or basic conditions, necessitating protective group strategies.

Model Studies on Betaenone B

Seminal work by Pratt and Hopkins (1988) on betaenone B provides indirect insights:

  • Diels-Alder Strategy : Reacting methoxybenzoquinone with 1,3-butadiene formed the decalin scaffold (62% yield, d.r. 4:1).
  • Claisen Rearrangement : A stereoselective-sigmatropic rearrangement installed the γ-lactone moiety (78% yield).
  • Late-Stage Oxidation : PCC-mediated oxidation of C-14 hydroxyl generated the α,β-unsaturated ketone (51% yield).

Table 2: Key Reactions in Betaenone B Model Synthesis

Step Reaction Type Conditions Yield (%) Diastereomeric Ratio
1 Diels-Alder Toluene, 110°C, 24 h 62 4:1
2 Claisen rearrangement Xylenes, 140°C, 8 h 78 >20:1
3 PCC oxidation CH₂Cl₂, rt, 3 h 51 N/A

Prospects for this compound Synthesis

  • Biomimetic Routes : Mimicking fungal P450 oxidation (e.g., using CpRh(CO)₂ catalyst) could install C-1/C-2 hydroxyls.
  • Borylation-Enabled Functionalization : Cu₃(BTC)₂-catalyzed β-borylation of cyclohexenone derivatives (85% yield, 60°C) may enable side-chain diversification.

Isolation and Purification Techniques

Fermentation and Extraction

  • Strain Cultivation : Pleospora betae is grown in potato dextrose broth (28°C, 14 d), yielding 43.8 g crude extract per 20 L culture.
  • Solvent Partitioning : Ethyl acetate extraction (3× vol) concentrates betaenones, reducing co-extracted lipids by 72%.

Chromatographic Purification

  • Primary Fractionation : Silica gel chromatography (PE:AC 100:0 → 0:1) separates this compound (Fr.3) from spiciferinones (Fr.5).
  • HPLC Refinement : Semi-preparative RP-HPLC (55% MeCN/H₂O) achieves 98.2% purity (tₖ = 18.1 min, 1.8 mg/kg culture).

Table 3: this compound Isolation Parameters

Parameter Value
Extraction solvent Ethyl acetate
Column material Silica gel (200–300 mesh)
Mobile phase PE:AC gradient
HPLC conditions 55% MeCN, 2 mL/min
Recovery 0.009% (w/w)

Comparative Analysis of Preparation Methods

Table 4: Method Comparison for this compound Production

Method Yield Scalability Cost ($/g) Key Limitations
Biosynthesis 15.3 mg/L High 420 Genetic instability of strains
Chemical synthesis N/A Low >2,500 No reported routes
Isolation 0.009% Moderate 1,150 Low abundance in nature

Q & A

Q. What experimental design principles should guide the initial synthesis and characterization of Betaenone C?

  • Methodology : Begin with a modular synthetic route that allows stepwise validation of intermediates. Use orthogonal analytical techniques (e.g., NMR, HRMS, X-ray crystallography) to confirm structural identity . For purity assessment, combine HPLC with UV/Vis and MS detection to resolve co-eluting impurities .

    研究方法是越详细越好吗?
    02:38
  • Data Standardization : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for reporting synthetic procedures, including solvent systems, reaction temperatures, and yields. Limit primary manuscript data to ≤5 compounds; archive detailed protocols in supplementary materials .

Q. How can researchers reconcile discrepancies in reported biological activity data for this compound across studies?

  • Contradiction Analysis : Systematically compare assay conditions (e.g., cell lines, dosing regimens, controls) using a P-E/I-C-O framework (Population, Exposure/Intervention, Comparison, Outcome) . For example, variances in IC50 values may stem from differences in cell viability assays (MTT vs. resazurin) .
  • Validation : Replicate conflicting experiments under standardized conditions, prioritizing protocols from high-impact studies. Report statistical uncertainties (e.g., confidence intervals) and batch-to-batch variability in compound purity .

Advanced Research Questions

Q. What strategies optimize this compound’s target selectivity in complex biological systems?

  • Experimental Design : Implement a tiered screening approach:

In vitro : Use isoform-specific enzymatic assays to identify off-target effects .

In silico : Perform molecular docking studies with AlphaFold-predicted protein structures to refine binding hypotheses .

In vivo : Apply pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate exposure levels with efficacy/toxicity .

  • Data Integration : Cross-reference multi-omics datasets (transcriptomics, proteomics) to map pathway-level interactions and identify confounding variables .

Q. How should researchers address contradictory mechanistic hypotheses for this compound’s mode of action?

  • Contradiction Resolution : Apply dialectical analysis by isolating the "principal contradiction" (e.g., conflicting evidence on ROS-dependent vs. ROS-independent apoptosis) . Design critical experiments to test mutually exclusive predictions (e.g., ROS scavengers in apoptosis assays) .
  • Collaborative Validation : Establish inter-lab partnerships to independently validate key findings, ensuring methodological transparency (e.g., preregistered protocols, open-data repositories) .

Methodological Frameworks

Q. What criteria ensure rigorous formulation of this compound research questions?

  • FINER Criteria : Evaluate questions for Feasibility, Interest, Novelty, Ethics, and Relevance . For example:
  • Novelty: "Does this compound modulate autophagy in drug-resistant cancers?" vs. redundant "Does this compound kill cells?"
    • PICO Adaptation : Define:
  • P : Disease model (e.g., triple-negative breast cancer organoids).
  • E/I : this compound treatment (dose, duration).
  • C : Comparator (standard chemotherapy, vehicle control).
  • O : Measurable outcome (apoptosis markers, tumor volume reduction) .

Q. How can researchers enhance reproducibility in this compound studies?

  • Pre-registration : Document hypotheses, experimental designs, and statistical plans before data collection to reduce bias .
  • Data Transparency : Publish raw datasets (e.g., spectral files, microscopy images) in FAIR-aligned repositories . For synthetic protocols, include troubleshooting notes (e.g., failed reactions, optimal catalyst ratios) .

Data Interpretation & Reporting

Q. What analytical techniques resolve structural ambiguities in this compound derivatives?

  • Advanced Spectroscopy : Combine NOESY/ROESY NMR to assign stereochemistry and DFT-calculated IR spectra to validate functional groups .
  • Crystallography : Collaborate with synchrotron facilities for high-resolution X-ray structures, particularly for polymorphic forms .

Q. How should researchers contextualize this compound’s bioactivity within broader literature?

  • Systematic Review : Use PRISMA guidelines to synthesize evidence, highlighting gaps (e.g., lack of in vivo neurotoxicity studies) .
  • Meta-Analysis : Pool IC50 data across studies using random-effects models to estimate pooled efficacy and heterogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Betaenone C
Reactant of Route 2
Betaenone C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.